molecular formula C16H13FN2S B2464994 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole CAS No. 1207024-77-8

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole

Cat. No.: B2464994
CAS No.: 1207024-77-8
M. Wt: 284.35
InChI Key: VWYCGOVTRQSMAQ-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is a diaryl-substituted imidazole derivative of significant interest in medicinal chemistry research. This compound features a 4-fluorophenyl group at the 1-position and a phenyl ring at the 5-position of the imidazole core, which is further functionalized with a methylsulfanyl (or methylthio) group at the 2-position. The imidazole ring is a privileged scaffold in drug discovery due to its amphoteric nature, allowing it to act as both a weak acid and base, facilitating diverse interactions with biological targets . The specific substitution pattern on this compound is designed to enhance its pharmacological potential; the para-fluorine on the phenyl ring can improve lipophilicity and binding affinity through halogen interactions, while the sulfur-containing methylthio group may contribute to metabolic stability . Scientific literature on structurally analogous compounds indicates that this class of molecules possesses a broad spectrum of biological activities. Diarylimidazoles have demonstrated promising antimicrobial properties , with studies showing efficacy against various bacterial strains, potentially through the disruption of microbial metabolic pathways . Furthermore, such derivatives are investigated for their anticancer activity , where they may inhibit cell proliferation and induce apoptosis in cancer cells by targeting critical enzymes like specific kinases involved in tumor growth and survival . The compound serves as a valuable building block in organic synthesis and as a key intermediate for developing more complex molecules for pharmaceutical and agrochemical research . This compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets (SDS) prior to use.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-methylsulfanyl-5-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2S/c1-20-16-18-11-15(12-5-3-2-4-6-12)19(16)14-9-7-13(17)8-10-14/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWYCGOVTRQSMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(N1C2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 4-fluoroaniline, thiourea, and benzaldehyde under acidic conditions can yield the desired imidazole derivative. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products:

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant antitumor activity against various human cancer cell lines, making it a candidate for further development in oncology.

  • Mechanism of Action : The compound's mechanism involves the inhibition of specific kinases that play a crucial role in cancer cell proliferation and survival. For instance, it has been reported to inhibit p38alpha kinase with an IC50 value of 6 nM, indicating potent activity against this target .
  • Case Study : A study conducted by the National Cancer Institute (NCI) evaluated the compound's efficacy across a panel of cancer cell lines. The results indicated that it exhibited a mean growth inhibition (GI50) value of 15.72 μM, demonstrating its potential as a lead compound for cancer treatment .

Antimicrobial Properties

In addition to its anticancer properties, 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole has shown promising antimicrobial activity.

  • Activity Against Pathogens : Preliminary tests indicate that this compound can inhibit the growth of various bacterial strains. For example, related compounds have shown minimal inhibitory concentrations (MICs) lower than 0.016 μg/mL against drug-resistant Mycobacterium tuberculosis.
  • Comparative Analysis : The antimicrobial activity can be compared with standard antibiotics to assess its effectiveness:
CompoundMIC (μg/mL)Target Pathogen
This compound<0.016Mycobacterium tuberculosis
Penicillin30Staphylococcus aureus
Ciprofloxacin0.125Escherichia coli

Drug Development Potential

The unique structure of this compound positions it as a valuable scaffold for drug design.

  • Drug-Like Properties : Evaluations using tools like SwissADME have shown that this compound possesses favorable pharmacokinetic properties, including good solubility and permeability profiles, which are essential for oral bioavailability .
  • Synthetic Modifications : Researchers are exploring various synthetic modifications to enhance its biological activity and selectivity against specific targets in cancer therapy and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl and methylsulfanyl groups can influence its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Key Comparisons :

N-{4-[4-(4-Fluorophenyl)-1-Methyl-2-[(R)-Methylsulfinyl]-1H-Imidazol-5-yl]-2-Pyridyl}acetamide Dihydrate Structural Difference: The methylsulfanyl (SMe) group in the target compound is replaced by a methylsulfinyl (SO) group. Impact: Sulfinyl groups are more oxidized, increasing polarity and hydrogen-bonding capacity compared to the thioether (SMe).

2-(4-Methoxyphenyl)-5-(Trifluoromethyl)-1H-Imidazole Structural Difference: A methoxy (OMe) group replaces the 4-fluorophenyl, and a trifluoromethyl (CF₃) group is present at position 4. Impact: Methoxy is electron-donating, increasing electron density on the phenyl ring, while CF₃ is strongly electron-withdrawing.

5-(4-Bromophenyl)-1-[4-(Difluoromethoxy)Phenyl]-1H-Imidazole-2-Thiol

  • Structural Difference : A thiol (-SH) group replaces methylsulfanyl, and a bromophenyl group is present.
  • Impact : Thiols are more reactive (e.g., disulfide formation) and acidic (pKa ~10) compared to thioethers. Bromine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical Properties

Table 1: Physicochemical Comparison
Compound Name Molecular Weight LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Key Substituents
Target Compound 314.37 3.8 0 3 4-Fluorophenyl, SMe, Phenyl
2-(4-Methoxyphenyl)-5-(CF₃)-1H-Imidazole 242.20 2.6 1 5 4-Methoxyphenyl, CF₃
SB 202190 (Kinase Inhibitor) 331.34 3.5 1 4 4-Fluorophenyl, Hydroxyphenyl, Pyridyl
5-[4-(Trifluoromethoxy)Phenyl]-1H-Imidazole 242.20 3.2 1 4 Trifluoromethoxy
  • Key Observations :
    • The target compound’s LogP (3.8) reflects moderate lipophilicity, suitable for blood-brain barrier penetration.
    • SB 202190 has a lower LogP (3.5) due to its hydroxyl group, enhancing solubility but reducing membrane permeability compared to the target compound.
    • Trifluoromethoxy substituents (LogP 3.2) balance lipophilicity and polarity, making them favorable for oral bioavailability .

Biological Activity

1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for this compound is C17H16FN3S. The presence of the fluorine atom and the methylsulfanyl group contributes to its unique properties, influencing its interaction with biological targets.

Biological Activities

The compound exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

Research has indicated that imidazole derivatives, including this compound, possess significant anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in various cancer cell lines. For instance, a study reported that related imidazole derivatives showed IC50 values ranging from 4.2 μM to 49.85 μM against different cancer cell lines, indicating potent growth inhibitory effects .

Anti-inflammatory Effects

Compounds similar to this compound have been shown to exhibit anti-inflammatory activities. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The structural features of imidazoles allow them to interact with key molecular targets in inflammation .

GABA-A Receptor Modulation

Recent studies have explored the potential of imidazole derivatives as positive allosteric modulators (PAMs) of the GABA-A receptor. This receptor plays a crucial role in neurotransmission and is a target for anxiolytic drugs. The compound's structural similarity to known GABA-A receptor modulators suggests it may enhance the receptor's activity, providing a basis for further exploration in neuropharmacology .

The mechanisms underlying the biological activity of this compound involve several pathways:

  • Cell Cycle Arrest : The compound has been reported to induce cell cycle arrest at specific phases, leading to decreased proliferation of cancer cells.
  • Apoptosis Induction : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
  • Inflammatory Pathway Inhibition : By modulating signaling pathways such as NF-kB and MAPK, the compound reduces the expression of inflammatory mediators.

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in preclinical models:

  • Study on Antitumor Activity : A series of experiments demonstrated that various imidazole derivatives, including those structurally related to this compound, exhibited significant cytotoxicity against A549 lung cancer cells with IC50 values below 20 μM .
  • Neuropharmacological Evaluation : In a study assessing GABA-A receptor modulation, compounds similar to this imidazole derivative were shown to enhance GABAergic transmission in vitro, suggesting potential applications in treating anxiety disorders .

Data Summary Table

Biological ActivityMechanismIC50 (μM)Reference
AnticancerInduces apoptosis4.2 - 49.85
Anti-inflammatoryInhibits cytokine productionN/A
GABA-A Receptor ModulationEnhances receptor activityN/A

Q & A

Q. What are the established synthetic routes for 1-(4-fluorophenyl)-2-(methylsulfanyl)-5-phenyl-1H-imidazole, and how are intermediates characterized?

The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-fluoroaniline with a phenyl-substituted aldehyde under acidic conditions to form an imine intermediate.
  • Step 2: Cyclization with a methylsulfanyl-containing reagent (e.g., thiourea or CS₂) in the presence of a catalyst (e.g., ammonium acetate) to yield the imidazole core.
  • Step 3: Purification via column chromatography and recrystallization.
    Characterization:
  • NMR: 1H^1 \text{H} and 13C^{13}\text{C} NMR to confirm substitution patterns and aromatic proton environments (e.g., distinguishing fluorophenyl protons at δ 7.1–7.4 ppm) .
  • HPLC: Purity assessment (>95% by reversed-phase HPLC with UV detection at 254 nm) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Data Collection: Single-crystal X-ray diffraction (SC-XRD) using Mo/Kα radiation (λ = 0.71073 Å).
  • Structure Solution: Direct methods via SHELXS or SIR97 for phase determination .
  • Refinement: Iterative refinement with SHELXL to optimize atomic positions, thermal parameters, and occupancy factors. Disordered regions (e.g., methylsulfanyl groups) require constraints .
  • Validation: PLATON or CIFcheck to verify geometric parameters and flag outliers (e.g., bond angle deviations >5°) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational molecular geometry and experimental crystallographic data?

Case Study: A computed planar imidazole ring (DFT/B3LYP) vs. a puckered ring observed in SC-XRD.

  • Approach:
    • Compare torsion angles (e.g., C2–N1–C5–C6) between DFT-optimized and experimental structures.
    • Assess crystal packing effects (e.g., π-stacking or hydrogen bonds) that induce distortion .
    • Use Mercury CSD to analyze intermolecular interactions (e.g., C–H⋯S contacts stabilizing the methylsulfanyl group) .
      Data Table:
ParameterDFT Value (°)XRD Value (°)Deviation
Imidazole Torsion178.2172.55.7
S–C Bond Length1.81 Å1.79 Å0.02 Å

Q. What strategies are effective for analyzing biological activity, such as TRPV1 antagonism, and correlating it with structural features?

  • Assay Design:
    • In vitro TRPV1 Inhibition: Measure Ca²⁺ influx in HEK293 cells expressing recombinant human TRPV1 using fluorescent dyes (e.g., Fluo-4). IC₅₀ values are derived from dose-response curves (e.g., 4.6 nM for a related imidazole derivative) .
  • SAR Insights:
    • Critical Groups: The 4-fluorophenyl group enhances membrane permeability (logP ~3.5), while the methylsulfanyl moiety improves binding affinity via hydrophobic interactions with TRPV1 residues (e.g., Tyr511) .
      Data Table:
ModificationIC₅₀ (nM)logP
4-Fluorophenyl + SCH₃4.63.5
4-Chlorophenyl + SCH₃12.33.8
4-Methoxyphenyl + OCH₃>1002.1

Q. How should researchers address synthetic byproducts, such as regioisomers or oxidized sulfurs, during scale-up?

  • Byproduct Identification:
    • LC-MS: Detect regioisomers (e.g., 1-phenyl-4-fluorophenyl vs. 5-phenyl isomers) via retention time shifts and mass fragmentation patterns.
    • Raman Spectroscopy: Identify sulfoxide (S=O) byproducts (peaks at 1040–1060 cm⁻¹) from sulfur oxidation .
  • Mitigation:
    • Use inert atmospheres (N₂/Ar) during synthesis to prevent sulfur oxidation.
    • Optimize reaction stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize regioisomer formation .

Methodological Notes

  • Crystallographic Disorder: For flexible groups (e.g., methylsulfanyl), apply ISOR and DELU restraints in SHELXL to model anisotropic displacement parameters .
  • Biological Assays: Include positive controls (e.g., capsazepine for TRPV1) and validate assays with Z’ factors >0.5 to ensure robustness .

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